molecular formula C19H38NO7P B134969 L-Naspa CAS No. 155915-46-1

L-Naspa

Katalognummer B134969
CAS-Nummer: 155915-46-1
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: HSMUPNYJCMYKJH-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Naspa, while not directly mentioned in the provided papers, seems to be a shorthand for a compound related to the synthesis and properties of substances within the realm of organic chemistry and materials science. The papers provided do not directly address L-Naspa but discuss related compounds and methodologies that could be relevant to understanding L-Naspa's synthesis, structure, and properties.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions and the use of catalysts. For instance, carbon-11-carboxyl-labeled L-dopa is synthesized using the modified Bucherer-Strecker method, which includes purification by chiral HPLC and deprotection with hydriodic acid . Similarly, L-Dopa itself can be synthesized using tyrosinase immobilized in poly(ethyleneoxide) conducting polymers, with the enzyme being entrapped during the electropolymerization process . These methods highlight the intricate processes that could be involved in the synthesis of L-Naspa, assuming it shares similarities with these compounds.

Molecular Structure Analysis

The molecular structure of compounds like L-Dopa is crucial for their function. L-Dopa serves as a precursor to dopamine, a vital neurotransmitter . The structure of L-Dopa is characterized by the presence of hydroxyl groups that are essential for its biological activity. In the context of L-Naspa, if it is structurally similar to L-Dopa, understanding the placement and reactivity of such functional groups would be key to its molecular structure analysis.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds can be complex and require specific conditions. For example, the synthesis of L-Dopa using tyrosinase involves the conversion of L-tyrosine into L-Dopa, with the reaction's kinetics being influenced by the immobilization matrix . The chemical reactions for L-Naspa would similarly need to be analyzed to understand its reactivity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their molecular structure and synthesis methods. For example, the synthesis methods for LATP and LAGP solid electrolytes affect their crystal structure, phase purity, and conductive properties . These properties are critical for their application in all-solid-state batteries. By analogy, the physical and chemical properties of L-Naspa would need to be studied in detail to determine its suitability for specific applications.

Wissenschaftliche Forschungsanwendungen

Nonalcoholic Steatohepatitis (NASH) Treatment

  • One significant area of research is the treatment of nonalcoholic steatohepatitis (NASH) with liver fibrosis. A study by Friedman et al. (2018) explored the use of cenicriviroc (CVC), which indirectly relates to L-Naspa pathways, for NASH treatment. The randomized, placebo-controlled trial showed that CVC treatment led to improvement in fibrosis without worsening steatohepatitis, highlighting the potential antifibrotic therapies in NASH that may involve L-Naspa related mechanisms (Friedman et al., 2018).

Polycystic Ovary Syndrome (PCOS) Diagnostic Approaches

  • The variability in approaches to diagnosing and managing polycystic ovary syndrome (PCOS) among healthcare professionals has been studied. Bonny et al. (2012) assessed the methods of initial diagnosis and management of PCOS, which could involve biochemical markers related to L-Naspa, though the study does not directly reference it. This research highlights the heterogeneity in practice among specialists and the need for evidence-based diagnostic criteria that could include L-Naspa related markers (Bonny et al., 2012).

Liver Disease Research

  • Yu et al. (2013) investigated the protective effect of N-acetylserotonin (NAS), closely related to L-Naspa, against acute hepatic ischemia-reperfusion injury in mice. The study demonstrated that NAS ameliorates hepatic ischemia-reperfusion injury, suggesting a potential therapeutic application of NAS and, by extension, L-Naspa in liver diseases (Yu et al., 2013).

Photovoice in Community-Based Participatory Research

  • Castleden and Garvin (2008) explored modifying Photovoice, a community-based participatory research method, for Indigenous research. While this study does not directly relate to L-Naspa, it emphasizes the importance of culturally relevant research methodologies that could be applied in studies involving L-Naspa, particularly in understanding its role in different cultural and community contexts (Castleden & Garvin, 2008).

Noninvasive Monitoring in Parkinson's Disease

  • Research by Tsunoda et al. (2015) into the noninvasive monitoring of plasma L-dopa concentrations in Parkinson's disease using sweat samples highlights the broader applications of L-Naspa in therapeutic monitoring. This innovative approach could offer insights into the metabolism of L-Naspa and its analogs in clinical settings (Tsunoda et al., 2015).

Safety And Hazards

L-Naspa is for R&D use only, not for drug, household, or other uses . It’s recommended to avoid dust formation and breathing vapors, mist, or gas . In case of contact with skin or eyes, it’s advised to wash off with soap and plenty of water or flush eyes with water, respectively .

Eigenschaften

IUPAC Name

(2S)-2-(hexadecanoylamino)-3-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)20-17(19(22)23)16-27-28(24,25)26/h17H,2-16H2,1H3,(H,20,21)(H,22,23)(H2,24,25,26)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMUPNYJCMYKJH-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)(O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425009
Record name L-NASPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Naspa

CAS RN

155915-46-1
Record name L-NASPA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.